molecular formula C10H11N3O B14831521 3-(Aminomethyl)-5-cyclopropoxypicolinonitrile

3-(Aminomethyl)-5-cyclopropoxypicolinonitrile

Katalognummer: B14831521
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: WTJOLBQZJPODAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-5-cyclopropoxypicolinonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminomethyl group attached to a picolinonitrile core, with a cyclopropoxy substituent at the 5-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-cyclopropoxypicolinonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe cyclopropoxy group is then introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-5-cyclopropoxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the nitrile group produces primary amines .

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-5-cyclopropoxypicolinonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(Aminomethyl)-5-cyclopropoxypicolinonitrile exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Aminomethyl)-5-methylpicolinonitrile
  • 3-(Aminomethyl)-5-ethoxypicolinonitrile
  • 3-(Aminomethyl)-5-propoxypicolinonitrile

Uniqueness

3-(Aminomethyl)-5-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more selective in biological interactions compared to its analogs .

Eigenschaften

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

3-(aminomethyl)-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3O/c11-4-7-3-9(14-8-1-2-8)6-13-10(7)5-12/h3,6,8H,1-2,4,11H2

InChI-Schlüssel

WTJOLBQZJPODAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=C(N=C2)C#N)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.